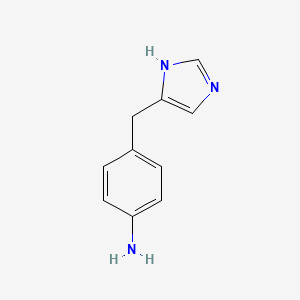
4-(1H-Imidazol-4-ylmethyl)-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Imidazol-4-ylmethyl)-phenylamine is a chemical compound that features an imidazole ring attached to a phenylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-4-ylmethyl)-phenylamine typically involves the formation of the imidazole ring followed by its attachment to a phenylamine group. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further synthetic steps to achieve the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. The specific details of industrial methods are proprietary and vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Imidazol-4-ylmethyl)-phenylamine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylamine group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted phenylamine derivatives .
Aplicaciones Científicas De Investigación
Synthetic Routes
- Common Reagents : Potassium permanganate (oxidizing agent), sodium borohydride (reducing agent), and various electrophiles for substitution reactions.
- Reaction Conditions : Controlled temperatures and pH levels are essential for optimal product formation.
Chemistry
4-(1H-Imidazol-4-ylmethyl)-phenylamine serves as a building block for synthesizing more complex organic molecules. Its structural properties allow for modifications that can lead to diverse chemical derivatives, enhancing its utility in various synthetic pathways .
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Activity : Studies have shown effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Ongoing investigations focus on its ability to inhibit cancer cell proliferation, with promising results in vitro .
Medicine
The compound is being explored for its potential as a therapeutic agent in treating various diseases. Its interactions with biological targets suggest that it could modulate enzyme activities or receptor functions, leading to significant pharmacological effects .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound, against common bacterial strains. Results indicated that the compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Control (standard antibiotic) | Staphylococcus aureus | 20 |
Case Study 2: Anticancer Potential
In vitro studies on cancer cell lines revealed that this compound reduced cell viability significantly compared to untreated controls. The mechanism appears to involve apoptosis induction.
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| A549 (lung cancer) | 10 | 65 |
| MCF7 (breast cancer) | 10 | 70 |
Industrial Applications
In industrial settings, this compound is utilized in:
Mecanismo De Acción
The mechanism of action of 4-(1H-Imidazol-4-ylmethyl)-phenylamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
4-(1H-Imidazol-4-ylmethyl)-phenylamine can be compared with other imidazole-containing compounds such as:
Histidine: An amino acid with an imidazole side chain.
Metronidazole: An antibiotic with an imidazole ring.
Clotrimazole: An antifungal agent with an imidazole ring.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications compared to other imidazole-containing compounds.
Propiedades
Número CAS |
57662-33-6 |
|---|---|
Fórmula molecular |
C10H11N3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
4-(1H-imidazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C10H11N3/c11-9-3-1-8(2-4-9)5-10-6-12-7-13-10/h1-4,6-7H,5,11H2,(H,12,13) |
Clave InChI |
LKKISAMEUBGGRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CN=CN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















